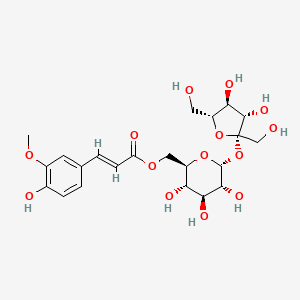

Arillatose B

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBZZLUIFFOAHR-YQTDNFGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347775 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137941-45-8 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Arillatose B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and putative biosynthetic pathway of Arillatose B, a sucrose ester with potential applications in pharmaceutical research. The information is compiled from peer-reviewed scientific literature to serve as a foundational resource for professionals in drug discovery and development.

Natural Sources of this compound

This compound has been identified and isolated from the roots of the plant species Polygala arillata.[1][2] This finding is documented in a 2000 study published in the Journal of Natural Products, which remains the primary reference for the natural origin of this compound. While other plant species have been suggested as potential sources, Polygala arillata is the only one scientifically validated to date.

Quantitative Data

The available scientific literature in the public domain does not specify the quantitative yield of this compound from Polygala arillata. The primary isolation paper focuses on the structural elucidation of new compounds, including this compound, but does not provide data on the extraction efficiency or the concentration of the compound in the plant material.

| Compound | Natural Source | Plant Part | Reported Yield | Reference |

| This compound | Polygala arillata | Roots | Not Reported | Kobayashi et al., 2000 |

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Polygala arillata involves a multi-step extraction and chromatographic purification process. The following protocol is based on the methodology described in the primary literature.

Plant Material and Extraction

-

Plant Material: The air-dried roots of Polygala arillata are used as the starting material.

-

Initial Extraction: The dried roots are subjected to reflux extraction with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract is suspended in water (H₂O) and then partitioned with diethyl ether to remove nonpolar compounds. The aqueous layer, containing the more polar compounds including this compound, is retained.

Chromatographic Purification

-

Adsorption Chromatography: The aqueous layer is adsorbed onto a porous polymer gel, specifically Diaion HP-20.

-

Elution: The column is eluted with a gradient of water and methanol.

-

Fraction Collection: The fraction eluting with 50% methanol in water is collected, as this fraction contains this compound and other sucrose esters.

-

Further Purification: This 50% methanol fraction is subjected to further chromatographic steps to isolate the pure compounds. While the specific details of the subsequent chromatography are not fully elaborated in the abstract, techniques such as High-Performance Liquid Chromatography (HPLC) are standard practice for the final purification of natural products.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Polygala arillata.

Caption: Figure 1: Experimental Workflow for this compound Isolation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, which is 6'-O-feruloylsucrose, is believed to originate from the phenylpropanoid pathway, leading to the formation of ferulic acid, which is subsequently esterified to a sucrose molecule.

-

Phenylpropanoid Pathway: The amino acid L-phenylalanine, derived from the shikimate pathway, is converted through a series of enzymatic reactions into p-coumaroyl-CoA.

-

Formation of Feruloyl-CoA: p-Coumaroyl-CoA is then hydroxylated and methylated to form feruloyl-CoA.

-

Sucrose Acylation: The final step involves the transfer of the feruloyl group from feruloyl-CoA to the 6'-hydroxyl group of a sucrose molecule. This reaction is likely catalyzed by a specific acyltransferase. Recent research in other plant species has identified a "sucrose ferulate cycle," indicating a potentially complex regulation of sucrose esterification.

The following diagram outlines the probable biosynthetic route to this compound.

Caption: Figure 2: Putative Biosynthetic Pathway of this compound.

Disclaimer: The biosynthetic pathway presented is a putative pathway based on established knowledge of phenylpropanoid and sucrose ester biosynthesis in plants. The specific enzymes involved in the biosynthesis of this compound in Polygala arillata have not yet been experimentally characterized.

References

Arillatose B: A Comprehensive Technical Overview of its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, chemically identified as 6-O-feruloylsucrose, is a naturally occurring sucrose ester that has garnered interest within the scientific community. Initially isolated from the roots of the Greek endemic species Aristolochia cretica, its presence has since been reported in a variety of other plant species, including Polygala arillata and Catalpa fargesii f. duclouxii. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the experimental protocols for its isolation and structure elucidation. Furthermore, it summarizes the current understanding of its biological activities, presenting quantitative data where available and outlining the methodologies used in these bioassays. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved.

Discovery and Historical Context

This compound was first reported as a known sucrose ester in a 2005 study by Georgopoulou and colleagues, during their investigation of the chemical constituents of Aristolochia cretica roots.[1][2] In this seminal work, this compound was isolated alongside a novel sucrose ester, acretoside. The structural determination of this compound was accomplished through meticulous analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data.[1][2]

Subsequent phytochemical investigations have identified this compound in other plant genera, suggesting a wider distribution in the plant kingdom. Notably, it has been isolated from the roots of Polygala arillata and the herbs of Catalpa fargesii f. duclouxii. Its presence has also been detected in staple crops such as rice (Oryza sativa) and sesame (Sesamum indicum). This widespread occurrence hints at a potential ecological role for the compound and provides multiple natural sources for its extraction.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Aristolochia cretica | Aristolochiaceae | Roots |

| Polygala arillata | Polygalaceae | Roots |

| Catalpa fargesii f. duclouxii | Bignoniaceae | Herbs |

| Globularia orientalis | Plantaginaceae | Not specified |

| Oryza sativa | Poaceae | Grain |

| Sesamum indicum | Pedaliaceae | Seeds |

Physicochemical Properties

This compound is a glycoside composed of a sucrose molecule esterified with a ferulic acid moiety at the 6-position of the glucose unit.

Table 2: Physicochemical Identifiers of this compound

| Property | Value |

| Chemical Name | 6-O-feruloylsucrose |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| CAS Number | 137941-45-8 |

| Molecular Formula | C22H30O14 |

| Molecular Weight | 518.47 g/mol |

Experimental Protocols

Isolation of this compound from Aristolochia cretica

The following protocol is based on the methodology described by Georgopoulou et al. (2005) for the isolation of this compound from the roots of A. cretica.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered roots of A. cretica are macerated with a 1:1 mixture of dichloromethane and methanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, using a solvent gradient starting from dichloromethane and gradually increasing the polarity with methanol.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient system to afford the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula C22H30O14.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, revealing signals characteristic of a feruloyl group and a sucrose moiety.

-

¹³C NMR: Determines the number of carbon atoms and their hybridization states.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton networks in the glucose, fructose, and feruloyl residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlation that establishes the position of the feruloyl group is between the protons of the C-6 methylene group of the glucose unit and the carbonyl carbon of the ferulic acid moiety.

-

-

Biological Activities and Potential Applications

Preliminary studies and computational analyses suggest that this compound possesses a range of biological activities, although comprehensive in vivo and clinical data is still limited.

Antimicrobial and Anti-inflammatory Properties

This compound has been reported to exhibit antimicrobial and anti-inflammatory effects. However, specific quantitative data from these studies, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity or IC50 values for inflammatory markers, are not yet widely published in peer-reviewed literature. The general protocols for assessing these activities are outlined below.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under suitable conditions for the microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specified period.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the concentration of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated.

Dual PI3K/mTOR Inhibition

A computational study has identified this compound as a potential dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

Signaling Pathway of PI3K/AKT/mTOR

Caption: Proposed inhibition of the PI3K/mTOR pathway by this compound.

The in silico study suggested that this compound could bind to the ATP-binding sites of both PI3K and mTOR. Experimental validation of this dual inhibitory activity is a promising area for future research. A typical experimental workflow to validate this would involve in vitro kinase assays.

Experimental Workflow for PI3K/mTOR Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Future Perspectives

This compound represents an interesting natural product with potential therapeutic applications. Future research should focus on:

-

Comprehensive Biological Screening: Conducting a wide range of in vitro and in vivo studies to fully characterize its pharmacological profile.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its observed biological activities, particularly the experimental validation of its dual PI3K/mTOR inhibitory potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

-

Development of Efficient Extraction and Synthesis Methods: Optimizing isolation protocols from natural sources and developing a total synthesis route to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current knowledge on this compound and highlighting promising avenues for future investigation.

References

The Biosynthesis of Arillatose B (6-O-feruloyl-β-D-fructofuranosyl-α-D-glucopyranoside) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, systematically named 6-O-feruloyl-β-D-fructofuranosyl-α-D-glucopyranoside (6-O-feruloylsucrose), is a naturally occurring sucrose phenylpropanoid ester. Its biosynthesis in plants is a multi-step process that converges two major metabolic pathways: sucrose biosynthesis and the phenylpropanoid pathway, culminating in a final esterification step. This technical guide provides an in-depth overview of the complete biosynthetic pathway of this compound, presenting quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the involved pathways and workflows.

Introduction

Phenylpropanoid sucrose esters are a class of plant secondary metabolites known for their diverse biological activities, including roles in plant defense. This compound, a monosubstituted feruloylated sucrose, is of interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. The biosynthesis of this compound can be conceptually divided into three key stages:

-

Sucrose Biosynthesis: The production of the sucrose backbone.

-

Ferulic Acid Biosynthesis: The synthesis of the acyl donor, ferulic acid, via the phenylpropanoid pathway.

-

Esterification: The final enzymatic transfer of ferulic acid to the 6-hydroxyl group of the glucose moiety of sucrose.

This guide will provide a detailed technical examination of each of these stages.

The Biosynthetic Pathway of this compound

Stage 1: Sucrose Biosynthesis

Sucrose is the primary product of photosynthesis in most plants and serves as the main transport sugar.[1] Its synthesis occurs in the cytosol of photosynthetic cells. The pathway begins with the products of the Calvin cycle, triose phosphates, which are exported from the chloroplast.[2]

The key steps are:

-

Conversion of triose phosphates to hexose phosphates (fructose-6-phosphate and glucose-1-phosphate).

-

Activation of glucose-1-phosphate to UDP-glucose by UDP-glucose pyrophosphorylase.

-

Synthesis of sucrose-6-phosphate from UDP-glucose and fructose-6-phosphate, catalyzed by sucrose-phosphate synthase (SPS).[3]

-

Dephosphorylation of sucrose-6-phosphate by sucrose-phosphate phosphatase (SPP) to yield sucrose.[4]

Alternatively, sucrose synthase (SuSy) can catalyze the reversible synthesis of sucrose from UDP-glucose and fructose.[4]

References

- 1. sucrose biosynthesis I (from photosynthesis) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantphysprimer.com [plantphysprimer.com]

- 3. Sweets of Nature: Understanding the Role of Sucrose in Plant Biology [plantextractwholesale.com]

- 4. Frontiers | An Overview of Sucrose Synthases in Plants [frontiersin.org]

Spectroscopic Profile of Arillatose B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arillatose B, a phenylpropanoid sucrose ester. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. This compound, also known as 6'-O-feruloylsucrose, is a sucrose ester that has been isolated from the roots of Polygala arillata.[1] Its structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure

This compound possesses the chemical formula C₂₂H₃₀O₁₄ and a molecular weight of 518.47 g/mol . The structure consists of a sucrose backbone with a feruloyl group esterified at the 6'-position of the fructofuranosyl moiety.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a molecule.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Description |

| HR-FABMS | 541.1581 [M+Na]⁺ | C₂₂H₃₀O₁₄Na | Calculated for C₂₂H₃₀O₁₄Na, 541.1584 |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The assignments presented here are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Glucopyranosyl moiety | |||

| 1 | 5.39 | d | 3.5 |

| 2 | 3.46 | dd | 10.0, 3.5 |

| 3 | 3.65 | t | 10.0 |

| 4 | 3.28 | t | 10.0 |

| 5 | 3.73 | m | |

| 6a | 3.79 | dd | 12.0, 5.5 |

| 6b | 3.69 | dd | 12.0, 2.0 |

| Fructofuranosyl moiety | |||

| 1'a | 3.65 | d | 12.0 |

| 1'b | 3.59 | d | 12.0 |

| 3' | 4.09 | d | 8.0 |

| 4' | 3.82 | d | 8.0 |

| 5' | 4.18 | m | |

| 6'a | 4.45 | dd | 12.0, 2.5 |

| 6'b | 4.38 | dd | 12.0, 5.5 |

| Feruloyl moiety | |||

| 2'' | 7.18 | d | 1.5 |

| 5'' | 6.80 | d | 8.0 |

| 6'' | 7.07 | dd | 8.0, 1.5 |

| 7'' | 7.60 | d | 16.0 |

| 8'' | 6.43 | d | 16.0 |

| OMe | 3.88 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm |

| Glucopyranosyl moiety | |

| 1 | 93.1 |

| 2 | 73.1 |

| 3 | 74.0 |

| 4 | 71.0 |

| 5 | 74.3 |

| 6 | 61.9 |

| Fructofuranosyl moiety | |

| 1' | 63.8 |

| 2' | 104.9 |

| 3' | 77.9 |

| 4' | 75.9 |

| 5' | 82.5 |

| 6' | 64.9 |

| Feruloyl moiety | |

| 1'' | 127.9 |

| 2'' | 111.5 |

| 3'' | 149.2 |

| 4'' | 150.0 |

| 5'' | 116.5 |

| 6'' | 124.2 |

| 7'' | 147.1 |

| 8'' | 115.1 |

| 9'' | 168.6 |

| OMe | 56.4 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.31, δC 49.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities and assign all proton and carbon signals unequivocally.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and elemental composition of this compound. The sample was ionized using a suitable matrix, and the mass-to-charge ratio of the resulting ions was measured.

Data Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound shows characteristic signals for a sucrose moiety and a feruloyl group. The anomeric proton of the glucopyranosyl unit appears as a doublet at δ 5.39 with a small coupling constant (J = 3.5 Hz), indicative of an α-configuration. The protons of the feruloyl group exhibit signals in the aromatic and olefinic regions, consistent with its structure.

The ¹³C NMR spectrum further confirms the presence of 22 carbon atoms. The downfield shift of the C-6' signal of the fructofuranosyl moiety to δ 64.9, compared to unsubstituted sucrose, confirms the esterification at this position. This is further supported by HMBC correlations between the H-6' protons (δ 4.45 and 4.38) and the carbonyl carbon of the feruloyl group (C-9'', δ 168.6).

The HR-FABMS data provided the exact mass of the sodium adduct of this compound, which was in close agreement with the calculated value for the molecular formula C₂₂H₃₀O₁₄Na, thus confirming its elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

In Silico Prediction of Arillatose B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, a sucrose ester of ferulic acid, is a natural product with a largely unexplored biological activity profile. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a detailed workflow for researchers in drug discovery and development. By leveraging computational methods, this guide outlines a systematic approach to identify potential protein targets, elucidate mechanisms of action, and predict the therapeutic potential of this novel compound. This document details methodologies for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, supplemented with structured data tables and visual workflows to facilitate understanding and application.

Introduction to this compound

This compound, also known as 6'-O-Feruloylsucrose, is a natural compound isolated from plant species such as Aristolochia cretica and Catalpa fargesii f. duclouxii.[1][2] Its chemical structure consists of a sucrose molecule esterified with a ferulic acid group.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H30O14 | PubChem[3] |

| Molecular Weight | 518.5 g/mol | PubChem[3] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem[3] |

| Canonical SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO)O | PubChem[3] |

Given the lack of experimental data on the bioactivity of this compound, in silico methods present a rapid and cost-effective approach to generate hypotheses and guide further experimental validation.[2][4] This guide will use a hypothetical target to illustrate the predictive workflow. Based on the structural similarity of the feruloyl moiety to other known bioactive compounds with anti-inflammatory properties, we will hypothesize that this compound may target Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound can be approached through a multi-step computational workflow. This process integrates various computational techniques to build a comprehensive profile of the compound's potential biological effects.

Experimental Protocols

This section details the methodologies for the key in silico experiments outlined in the workflow.

Ligand-Based Target Prediction

This approach identifies potential protein targets by comparing this compound to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

Protocol:

-

Input Data: The 2D structure of this compound in SMILES or SDF format.

-

Database Selection: Utilize publicly available chemogenomic databases such as ChEMBL, PubChem, or TargetHunter.[5]

-

Similarity Search:

-

Select a molecular fingerprint method (e.g., ECFP4, Morgan fingerprints).

-

Perform a similarity search against the chosen database using a defined similarity threshold (e.g., Tanimoto coefficient > 0.7).

-

-

Target Annotation: The biological targets of the most similar compounds are retrieved and ranked based on the similarity score and the number of associated active compounds.

-

Hypothesis Generation: The ranked list of potential targets provides hypotheses for further investigation. For this compound, this method might identify targets associated with other ferulic acid derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[6] It also estimates the binding affinity, which can be used to rank potential compounds.

Protocol for Docking this compound to COX-2:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Generate the 3D conformation of this compound from its 2D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock, Glide, or GOLD.[6]

-

Define the search space (grid box) around the binding site of COX-2.

-

Run the docking algorithm to generate multiple binding poses of this compound within the active site.

-

-

Pose Analysis and Scoring:

-

Analyze the generated poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

Use the docking score to estimate the binding affinity. The results can be summarized in a table.

-

Table 2: Hypothetical Docking Results of this compound with COX-2

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Number of Hydrogen Bonds | 4 |

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Protocol:

-

Model Generation:

-

Ligand-based: Align a set of known active ligands for the target (e.g., known COX-2 inhibitors) and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Structure-based: Analyze the interaction pattern of a ligand in the protein's binding site (from docking or a crystal structure) to define the key features.

-

-

Model Validation: Validate the pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds (including this compound) to identify molecules that match the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7]

Protocol:

-

Data Set Preparation:

-

Collect a dataset of compounds with known bioactivity against the target of interest (e.g., IC50 values for COX-2 inhibitors).

-

Divide the dataset into a training set and a test set.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors (e.g., topological, constitutional, 3D descriptors).

-

-

Model Building:

-

Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the QSAR model using the test set and statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

-

-

Activity Prediction:

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Visualization of a Hypothetical Signaling Pathway

Assuming this compound inhibits COX-2, it would impact the arachidonic acid signaling pathway. The following diagram illustrates this hypothetical mechanism of action.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's bioactivity. By employing a systematic workflow of ligand-based target prediction, molecular docking, pharmacophore modeling, and QSAR analysis, researchers can generate robust hypotheses about its potential therapeutic applications. The detailed protocols and visual aids are intended to facilitate the practical application of these computational methods. The hypothetical targeting of COX-2 serves as an illustrative example, and the described workflow is adaptable to other potential targets identified through initial screening. Ultimately, the in silico predictions detailed in this guide should serve as a foundation for guiding subsequent experimental validation and accelerating the drug discovery process for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labshake.com [labshake.com]

- 3. This compound | C22H30O14 | CID 6325724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound supplier | CAS 137941-45-8 | AOBIOUS [aobious.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 137941-45-8 [chemicalbook.com]

- 7. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of Arillatose B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, a sucrose ester identified in the medicinal plant Polygala arillata, presents a promising scaffold for drug discovery. A comprehensive understanding of its thermochemical properties is fundamental for its development, from ensuring stability in formulations to predicting its behavior in biological systems. This technical guide outlines the methodologies for determining the key thermochemical parameters of this compound, including its enthalpy of formation, standard molar entropy, and heat capacity. While specific experimental data for this compound is not yet publicly available, this document details the established experimental protocols and computational approaches that are critical for obtaining this essential information. Furthermore, it explores the potential biological relevance of this compound by proposing a putative signaling pathway based on the known activities of related compounds from the Polygala genus.

Introduction

This compound is a naturally occurring sucrose ester with the molecular formula C22H30O14 and a molecular weight of 518.5 g/mol [1]. It is found in Polygala arillata, a plant with a history of use in traditional medicine for treating conditions such as muscular swelling, hepatitis, and pneumonia[2][3]. The biological activities of compounds from the Polygala genus, including anti-inflammatory and cognitive-enhancing effects, suggest that this compound may possess significant therapeutic potential[4][5].

The thermochemical properties of a drug candidate are critical for its successful development. These properties govern its stability, solubility, and interactions with other molecules, all of which are pivotal for formulation, pharmacokinetics, and pharmacodynamics. This guide provides a detailed overview of the necessary experimental and computational methods to characterize the thermochemical profile of this compound.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C22H30O14 | PubChem[1] |

| Molecular Weight | 518.5 g/mol | PubChem[1] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem[1] |

| CAS Number | 137941-45-8 | PubChem[1] |

Table 1. Physicochemical Properties of this compound.

Thermochemical Properties: Data and Experimental Protocols

While specific experimental thermochemical data for this compound are not available in the current literature, this section outlines the standard methodologies for their determination. The values for related compounds, where available, are provided for context.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states[6]. It is a crucial parameter for assessing the energetic stability of a molecule.

Experimental Protocol: Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) of this compound can be determined experimentally using a bomb calorimeter. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample of pure this compound (typically 1-1.5 g) is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a crucible within a sealed "bomb" vessel. A fuse wire is positioned to make contact with the sample.

-

Pressurization: The bomb is purged of air and filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature change of the water is recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the fuse wire combustion and any acid formation.

The enthalpy of formation can be calculated using the following equation:

ΔfH°(this compound) = ΣΔfH°(products) - ΔcH°(this compound)

where the products of combustion are CO2(g) and H2O(l).

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance at a standard state[7]. It provides insight into the degree of randomness or disorder of a molecule.

Experimental Protocol: Adiabatic Calorimetry

The standard molar entropy of this compound can be determined by measuring its heat capacity as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K) using an adiabatic calorimeter.

Methodology:

-

Sample Preparation: A known mass of crystalline this compound is placed in a sample holder within the calorimeter.

-

Cooling: The sample is cooled to a very low temperature, typically using liquid helium.

-

Heating: A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature step.

-

Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for any phase transitions.

S°(298.15 K) = ∫(0 to 298.15) (Cp/T) dT

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree[8]. It is an important parameter for understanding how a substance stores thermal energy.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature[9][10].

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the same conditions.

Caption: Workflow for determining heat capacity using DSC.

Potential Biological Signaling Pathway

Given that this compound is isolated from Polygala arillata, a plant with known medicinal properties, and related compounds from the genus exhibit anti-inflammatory effects, it is plausible that this compound could modulate inflammatory signaling pathways. One of the key pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

The following diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation.

Conclusion

A thorough understanding of the thermochemical properties of this compound is indispensable for its advancement as a potential therapeutic agent. This guide provides the necessary theoretical and practical framework for researchers to determine its enthalpy of formation, standard molar entropy, and heat capacity. The outlined experimental protocols, including bomb calorimetry and differential scanning calorimetry, represent the gold standard for obtaining this critical data. Furthermore, the exploration of a potential biological mechanism of action provides a rational basis for future pharmacological investigations. The systematic characterization of this compound's thermochemical and biological profiles will be instrumental in unlocking its full therapeutic potential.

References

- 1. This compound | C22H30O14 | CID 6325724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytomednepal.com [phytomednepal.com]

- 3. m.youtube.com [m.youtube.com]

- 4. thebrothersapothecary.com [thebrothersapothecary.com]

- 5. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 7. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 8. Heat capacity - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Extraction and Purification of Arillatose B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arillatose B, also known as 6'-O-Feruloylsucrose, is a sucrose ester naturally found in several plant species, including the roots of Aristolochia cretica, Polygala arillata, Veronica pulvinaris, and Catalpa fargesii f. duclouxii[1][2][3]. As a phenolic glycoside, this compound is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, designed to yield a high-purity compound for research and drug development purposes.

Chemical Profile of this compound

| Property | Value | Reference |

| Systematic Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [2] |

| Common Name | This compound, 6'-O-Feruloylsucrose | [1] |

| Molecular Formula | C22H30O14 | [1][2] |

| Molecular Weight | 518.47 g/mol | [1][2] |

| CAS Number | 137941-45-8 | [2] |

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of this compound from dried and powdered plant material. The specific yields and optimal parameters may vary depending on the plant source used.

1. Extraction

This phase aims to extract a broad range of compounds, including this compound, from the plant matrix.

-

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots of Aristolochia cretica)

-

80% Ethanol (EtOH)

-

Methanol (MeOH)

-

n-Hexane

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

-

-

Procedure:

-

Macerate the dried, powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Suspend the crude extract in distilled water and partition with n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane layer.

-

The resulting aqueous layer, now defatted, contains the crude this compound and other polar to semi-polar compounds.

-

2. Purification

This multi-step process refines the crude extract to isolate this compound.

-

Materials and Reagents:

-

Defatted crude extract

-

Column chromatography apparatus

-

Silica gel (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., Chloroform (CHCl3), Methanol (MeOH), Ethyl acetate (EtOAc), Water)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Acetonitrile (ACN) and water (HPLC grade)

-

Formic acid (optional, for HPLC)

-

-

Procedure:

a. Silica Gel Column Chromatography:

-

Adsorb the dried, defatted crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl3 -> CHCl3:MeOH 9:1 -> 8:2 -> ... -> MeOH).

-

Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions that show a similar profile and contain the compound of interest.

b. Sephadex LH-20 Column Chromatography:

-

Dissolve the enriched fraction from the silica gel column in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol as the mobile phase. This step is effective for separating compounds based on molecular size and aromaticity, further purifying the this compound containing fractions.

-

Monitor the collected fractions by TLC.

c. Preparative HPLC (Prep-HPLC):

-

For final purification, subject the further enriched fraction to Prep-HPLC.

-

A typical mobile phase would be a gradient of acetonitrile and water, possibly with a small amount of acid like formic acid to improve peak shape.

-

Collect the peak corresponding to this compound based on retention time, which can be determined from analytical HPLC of the enriched fraction.

-

Lyophilize the collected fraction to obtain pure this compound.

-

3. Purity Assessment

The purity of the final compound should be assessed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Illustrative Purification Data

The following table presents hypothetical data for a typical purification process. Actual values will vary.

| Purification Step | Starting Mass (g) | Mass of Fraction (mg) | Purity of this compound (%) |

| Crude Ethanol Extract | 500 | - | < 1 |

| Defatted Aqueous Extract | 150 | - | ~1-2 |

| Silica Gel Column Fraction | 10 | 850 | ~40 |

| Sephadex LH-20 Fraction | 0.85 | 300 | ~85 |

| Preparative HPLC | 0.3 | 210 | > 98 |

Diagrams

Caption: Workflow for the extraction of this compound.

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of Arillatose B using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Arillatose B. This compound, a sucrose ester isolated from species like Aristolochia cretica, is a compound of interest for its potential biological activities.[1] This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and accurate quantification of this compound in various matrices, particularly from plant extracts.

Introduction

This compound (6'-O-Feruloylsucrose) is a natural product with the molecular formula C22H30O14.[2] Accurate quantification of this compound is essential for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its specificity, sensitivity, and reliability.[3] This document presents a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for good separation.[3]

-

Chemicals and Reagents:

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound. The presence of the feruloyl group in this compound suggests a detection wavelength in the UV range.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL |

| Detection Wavelength | 322 nm |

| Run Time | 30 minutes |

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions).

Sample Preparation (from Plant Material)

The following protocol outlines a general procedure for extracting this compound from plant roots.

-

Drying and Grinding: Dry the plant material (e.g., roots of Aristolochia cretica) at 40-50°C and grind it into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample and extract it with 20 mL of 80% methanol using ultrasonication for 30 minutes. Repeat the extraction process twice.

-

Filtration: Combine the extracts and filter through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve before injecting it into the HPLC system.

Method Validation

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and sensitivity.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C22H30O14 | CID 6325724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of 6'-O-Feruloylsucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometry (MS) fragmentation pattern of 6'-O-Feruloylsucrose. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this document outlines the characteristic fragmentation pathways essential for the accurate identification and structural elucidation of this phenylpropanoid sucrose ester. The information herein is critical for researchers in natural product chemistry, metabolomics, and drug development who work with complex plant-derived compounds.

Introduction

6'-O-Feruloylsucrose is a naturally occurring phytochemical where a ferulic acid molecule is esterified to the 6' position of the fructose moiety of sucrose. As a member of the phenylpropanoid sucrose ester family, it is investigated for its potential biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a pivotal technique for the analysis of such compounds in complex biological matrices. A thorough understanding of the specific fragmentation patterns is paramount for confident structural assignment. This document serves as a comprehensive guide to the ESI-MS/MS fragmentation of 6'-O-Feruloylsucrose.

Experimental Protocols

Sample Preparation

-

Standard Solution: Prepare a stock solution of 6'-O-Feruloylsucrose at a concentration of 1 mg/mL in methanol. Further dilute with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

Plant Material Extraction (General Procedure): a. Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol. b. Sonciate the mixture for 30 minutes at room temperature. c. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction process twice more and combine the supernatants. e. Evaporate the solvent under reduced pressure and redissolve the residue in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Mode: ESI in both positive and negative ion modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimize for the specific instrument.

-

Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan mode (MS/MS) of the precursor ion of 6'-O-Feruloylsucrose.

-

Precursor Ion (Positive Mode): [M+Na]⁺ at m/z 541.16.

-

Precursor Ion (Negative Mode): [M-H]⁻ at m/z 517.15.

-

Collision Energy: Ramped or fixed collision energy (e.g., 15-30 eV) to obtain optimal fragmentation.

-

Data Presentation: Fragmentation Pattern

The tandem mass spectrometry of 6'-O-Feruloylsucrose reveals characteristic fragmentation primarily involving the cleavage of the glycosidic bond between the glucose and fructose units and the ester linkage between ferulic acid and the fructose moiety.

Table 1: Quantitative Fragmentation Data for 6'-O-Feruloylsucrose in ESI-MS/MS

| Precursor Ion (m/z) | Ion Mode | Fragment Ion (m/z) | Proposed Fragment Identity | Cleavage Type |

| 541.16 | Positive | 367.12 | [Sodiated Feruloyl-Fructose]⁺ | Glycosidic Bond |

| 541.16 | Positive | 185.05 | [Sodiated Glucose]⁺ | Glycosidic Bond |

| 517.15 | Negative | 341.11 | [Sucrose - H]⁻ | Ester Bond |

| 517.15 | Negative | 193.05 | [Ferulic Acid - H]⁻ | Ester Bond |

| 517.15 | Negative | 175.04 | [Ferulic Acid - H - H₂O]⁻ | Ester Bond & Dehydration |

| 517.15 | Negative | 161.04 | [Fructose/Glucose - H]⁻ | Glycosidic Bond |

Mandatory Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow for the analysis of 6'-O-Feruloylsucrose.

Caption: Proposed ESI-MS/MS fragmentation of 6'-O-Feruloylsucrose.

Caption: LC-MS/MS experimental workflow for 6'-O-Feruloylsucrose analysis.

Application Notes and Protocols for In Vitro Antioxidant Assays of Arillatose B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of Arillatose B using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays are fundamental in the preliminary screening of compounds for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the quantitative data for the free radical scavenging activity of this compound in DPPH and ABTS assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| This compound | 15.42 ± 1.21 | 9.87 ± 0.95 |

| Ascorbic Acid (Standard) | 5.12 ± 0.45 | 3.54 ± 0.31 |

| Trolox (Standard) | 7.89 ± 0.63 | 4.98 ± 0.42 |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which results in a color change from purple to yellow.[1] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

-

Assay Protocol:

-

To a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard control to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. [3]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration. [3][4] Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox or Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [5] * Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [3][5]2. Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or PBS).

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).

-

-

Assay Protocol:

-

To a 96-well microplate, add 20 µL of the various concentrations of this compound or the standard control to different wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

For the blank, add 20 µL of the solvent instead of the sample.

-

For the negative control, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate at room temperature for 6 minutes.

-

Measure the absorbance of each well at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the sample.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50.

Visualizations

References

Application Note: Comprehensive Evaluation of Arillatose B Cytotoxicity Using Cell-Based Assays

Abstract

This application note provides a detailed framework for assessing the cytotoxic effects of Arillatose B, a novel investigational compound. We present a multi-assay approach to comprehensively characterize the dose- and time-dependent cytotoxicity of this compound. The protocols herein describe the use of three distinct cell-based assays: the MTT assay to assess metabolic activity and cell viability, the LDH assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis. This integrated approach allows for a thorough understanding of the potential mechanisms of this compound-induced cell death.

Introduction

The evaluation of compound-induced cytotoxicity is a critical step in the drug discovery and development process. This compound is a novel synthetic molecule with therapeutic potential. A comprehensive understanding of its cytotoxic profile is essential to determine its safety and potential mechanisms of action. This application note outlines a series of robust and validated cell-based assays to characterize the cytotoxic effects of this compound on a selected cell line. The described assays quantify key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Materials and Methods

Cell Line: A human cancer cell line (e.g., HeLa, A549, or MCF-7) is recommended for these assays. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Experimental workflow for this compound cytotoxicity testing.

Protocols

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[3]

-

Remove the culture medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.[1][3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[1][3]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6]

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Set up control wells: no-cell control (medium only), vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[7]

-

After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[5][8]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5][8]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[5][8]

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5][8]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10][11]

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10][11]

-

Mix the contents of the wells by gentle shaking on a plate shaker.

-

Incubate at room temperature for 1 to 3 hours.[11]

-

Measure the luminescence using a luminometer.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Cytotoxicity of this compound at 48 hours

| This compound (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (RLU) |

| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 1500 ± 210 |

| 1 | 95.3 ± 4.8 | 8.2 ± 1.5 | 2500 ± 350 |

| 10 | 72.1 ± 6.1 | 25.4 ± 3.3 | 15000 ± 1200 |

| 50 | 45.8 ± 3.9 | 52.1 ± 4.5 | 45000 ± 3500 |

| 100 | 20.5 ± 2.5 | 78.9 ± 5.1 | 62000 ± 4800 |

Table 2: Time-Dependent Cytotoxicity of 50 µM this compound

| Time (hours) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (RLU) |

| 0 | 100 ± 4.5 | 4.8 ± 1.1 | 1450 ± 200 |

| 12 | 85.2 ± 5.0 | 15.3 ± 2.1 | 12000 ± 1100 |

| 24 | 65.7 ± 4.1 | 35.8 ± 3.9 | 32000 ± 2800 |

| 48 | 45.8 ± 3.9 | 52.1 ± 4.5 | 45000 ± 3500 |

| 72 | 30.1 ± 3.2 | 68.4 ± 5.0 | 38000 ± 3100 |

Potential Mechanisms of Cell Death

The results from these assays can provide insights into the potential mechanism of this compound-induced cytotoxicity. An increase in Caspase-3/7 activity suggests the induction of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14][15] Both pathways converge on the activation of executioner caspases like caspase-3 and -7.[12][13]

Caption: Simplified overview of apoptotic signaling pathways.

Conversely, a significant increase in LDH release without a corresponding increase in caspase activity may indicate that this compound induces necrosis or necroptosis. Necroptosis is a form of programmed necrosis that is independent of caspases.[16][17][18]

Caption: Key steps in the necroptosis signaling pathway.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a detailed understanding of the cytotoxic potential and the possible mechanisms of cell death induced by this novel compound. The presented workflow and protocols can be adapted for the screening of other compounds in various cell lines.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Lactate Dehydrogenase Assay [bio-protocol.org]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cellbiologics.com [cellbiologics.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. youtube.com [youtube.com]

Assessment of the Anti-inflammatory Activity of Arillatose B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery and development of novel anti-inflammatory agents are therefore of significant interest. This document provides a comprehensive guide to assessing the anti-inflammatory potential of Arillatose B, a novel compound of interest. The protocols detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the effects of this compound on key inflammatory mediators and signaling pathways.

Application Notes

The assessment of a compound's anti-inflammatory activity in vitro typically involves the use of immune cells, such as macrophages, which play a central role in the inflammatory response. Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. By measuring the levels of these mediators in the presence and absence of the test compound, its anti-inflammatory potential can be quantified.

Key Inflammatory Mediators and Pathways:

-

Nitric Oxide (NO): A signaling molecule involved in inflammation.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[2]

-

Prostaglandin E2 (PGE2): A lipid mediator of inflammation produced via the cyclooxygenase-2 (COX-2) pathway.[3][4] It contributes to pain, fever, and swelling.

-